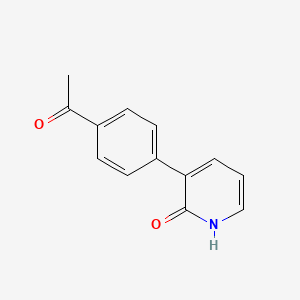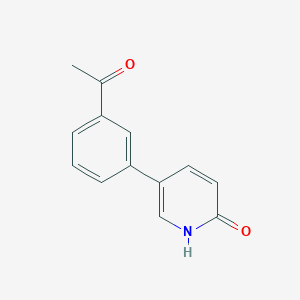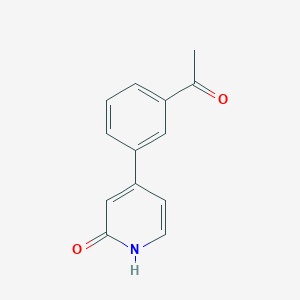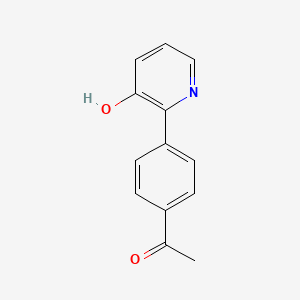
3-(4-Acetylphenyl)-2-hydroxypyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Acetylphenyl)-2-hydroxypyridine (95%) is a synthetic organic compound that has been used in recent scientific research and laboratory experiments. It is a colorless liquid with a low melting point, and is soluble in most organic solvents. This compound is often used as a reagent in organic synthesis and is known for its ability to catalyze a variety of reactions, including hydroxylation, alkylation, and oxidation. Its unique properties make it an ideal choice for a variety of applications, from drug discovery to materials science.
科学研究应用
3-(4-Acetylphenyl)-2-hydroxypyridine (95%) has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst for hydroxylation, alkylation, and oxidation reactions, and as a building block for the synthesis of a variety of compounds. It has also been used in the synthesis of drugs, such as the anticonvulsants phenobarbital and phenytoin, and the anti-inflammatory drug ibuprofen.
作用机制
The mechanism of action for 3-(4-Acetylphenyl)-2-hydroxypyridine (95%) is not well understood. However, it is believed that the compound acts as a catalyst for the hydroxylation, alkylation, and oxidation reactions that it catalyzes. It is also believed to be involved in the formation of Schiff bases, which are intermediates in the synthesis of a variety of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Acetylphenyl)-2-hydroxypyridine (95%) are not well understood. However, it is believed to be relatively non-toxic and has not been associated with any adverse effects in humans. It is also believed to be non-mutagenic and non-carcinogenic.
实验室实验的优点和局限性
The main advantage of 3-(4-Acetylphenyl)-2-hydroxypyridine (95%) is its efficiency in catalyzing a variety of reactions. It is also relatively non-toxic, making it a safe choice for laboratory experiments. However, it is important to note that the compound is flammable and should be handled with caution.
未来方向
The potential future directions of research involving 3-(4-Acetylphenyl)-2-hydroxypyridine (95%) are numerous. Further research could be conducted to better understand the mechanism of action of the compound and its role in the synthesis of drugs. Additionally, research could be conducted to explore the potential applications of the compound in materials science and other areas. Finally, research could be conducted to investigate the potential toxicological effects of the compound and its potential for use in drug development.
合成方法
3-(4-Acetylphenyl)-2-hydroxypyridine (95%) can be synthesized from 4-acetylphenol and 2-hydroxypyridine using a two-step reaction. The first step involves the condensation of 4-acetylphenol with 2-hydroxypyridine in the presence of an acid catalyst. This reaction results in the formation of a Schiff base, which is then reduced to 3-(4-Acetylphenyl)-2-hydroxypyridine (95%) using a reducing agent such as sodium borohydride. The yield of this reaction is typically high, making it an efficient synthesis method.
属性
IUPAC Name |
3-(4-acetylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9(15)10-4-6-11(7-5-10)12-3-2-8-14-13(12)16/h2-8H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGYMOZPJUCMLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682739 |
Source


|
| Record name | 3-(4-Acetylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261981-66-1 |
Source


|
| Record name | 3-(4-Acetylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














